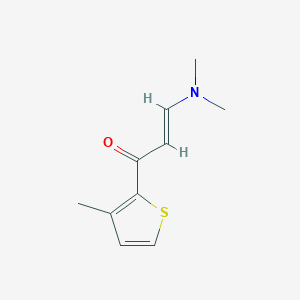

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one

CAS No.: 138716-27-5

Cat. No.: VC5024799

Molecular Formula: C10H13NOS

Molecular Weight: 195.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 138716-27-5 |

|---|---|

| Molecular Formula | C10H13NOS |

| Molecular Weight | 195.28 |

| IUPAC Name | (E)-3-(dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C10H13NOS/c1-8-5-7-13-10(8)9(12)4-6-11(2)3/h4-7H,1-3H3/b6-4+ |

| Standard InChI Key | KFPADGKZEMJAKN-UHFFFAOYSA-N |

| SMILES | CC1=C(SC=C1)C(=O)C=CN(C)C |

Introduction

Chemical Structure and Nomenclature

The IUPAC name 3-(dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one reflects its core structure: a thiophene ring with a methyl substituent at the 3-position and a propenone chain bearing a dimethylamino group at the β-carbon. The trans configuration of the enaminone double bond () is critical for its electronic properties and biological interactions .

Key structural identifiers include:

-

SMILES: CC1=C(SC=C1)C(=O)C=CN(C)C

-

InChIKey: KFPADGKZEMJAKN-UHFFFAOYSA-N

-

PubChem CID: 1472774

X-ray crystallography of analogous enaminones, such as (E)-3-dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one, reveals planar geometries for the propenone unit, with dihedral angles of ~8.88° between the enaminone and heterocyclic rings . This planarity facilitates π-π stacking and hydrogen-bonding interactions, which are pivotal in molecular recognition processes .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via condensation reactions between 3-methylthiophene-2-carbaldehyde and dimethylamine derivatives. A representative method involves:

-

Knoevenagel Condensation: Reacting 3-methylthiophene-2-carbaldehyde with a dimethylaminoacetophenone derivative under inert atmosphere at elevated temperatures (~120°C) .

-

Work-Up: Purification via column chromatography or recrystallization yields the enaminone in >95% purity.

Comparative synthetic conditions for related enaminones are summarized below:

| Compound | Reaction Temperature (°C) | Atmosphere | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(Dimethylamino)-1-(3-methoxyphenyl)propenone | 120 | Inert | 99 | |

| 2-((3-Methylthiophen-2-yl)methylene)malononitrile | Room temperature | Ambient | 85 |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at ~1650 cm (C=O stretch) and ~1580 cm (C=C stretch) confirm the enaminone structure.

-

NMR: NMR signals at δ 2.98 (s, 6H, N(CH)), δ 6.85–7.20 (m, thiophene-H), and δ 7.90 (d, J = 12 Hz, CH=CO) align with expected substituents .

Physicochemical Properties

While solubility data for 3-(dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one remains unreported, analogues like 3-(dimethylamino)-1-(2-thienyl)propan-1-one hydrochloride exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) . The hydrochloride salt form enhances aqueous solubility, a strategy often employed in drug development .

Key Properties:

-

Molecular Weight: 195.28 g/mol

-

LogP: Estimated at 1.8 (indicating moderate lipophilicity)

-

Hydrogen Bond Acceptors/Donors: 2/0

Structural and Crystallographic Analysis

Crystallographic studies of related enaminones reveal:

-

Planar Conformations: The propenone unit adopts a near-planar geometry, optimizing conjugation between the carbonyl and enamine groups .

-

Intermolecular Interactions: C–H⋯O and C–H⋯π interactions stabilize crystal packing, as observed in 2-((3-methylthiophen-2-yl)methylene)malononitrile (space group , , ) .

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for designing kinase inhibitors. Substituent modifications at the thiophene 3-position or propenone β-carbon modulate target selectivity and potency.

Drug Delivery Systems

Encapsulation in polymeric nanoparticles (e.g., PLGA) improves bioavailability and reduces off-target effects, as demonstrated in preclinical models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume